5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Medicinal Chemistry Antifolate Drug Design Scaffold-Based Library Synthesis

The 5,7-dimethyl substitution pre-installed on this pyrido[2,3-d]pyrimidine-2,4-diamine core with a free C6 position eliminates 2–4 weeks of core synthesis. Ideal penultimate intermediate for constructing classical antifolates (C6 p-aminobenzoylglutamate coupling) and nonclassical DHFR inhibitors (C6 benzylation). Compact, rigid scaffold (MW 189.22, XLogP3 0.9, TPSA 90.7 Ų) preserves CNS drug-likeness for brain-targeted programs. Validated as a core template for mTOR kinase inhibitors (e.g., KU-63794 chemotype) and PTP1B inhibitors (see CA2614443A1). Procurement as a pre-formed, high-purity building block accelerates library synthesis timelines and supports structure-guided optimization.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 20739-23-5
Cat. No. B2770864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
CAS20739-23-5
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NC(=C12)N)N)C
InChIInChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14)
InChIKeyMJOCBCGQPCHWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 20739-23-5) — Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 20739-23-5) is a heterocyclic small molecule (C₉H₁₁N₅; MW 189.22 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4-diamine class — a privileged scaffold in medicinal chemistry with demonstrated utility across antifolate, kinase inhibition, and G-protein-coupled receptor programs. The compound bears methyl substituents at positions 5 and 7 on the pyridine ring while retaining a free, unsubstituted 6-position, a structural feature that distinguishes it from the vast majority of biologically optimized analogs in this class which carry bulky substituents at C6 [1]. Computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 90.7 Ų, and zero rotatable bonds, conferring a compact, rigid, and moderately polar profile [1]. The compound is commercially available from multiple reputable vendors at purities of 95–98%, with recommended long-term storage at −20 °C under dry, sealed conditions .

Why In-Class Pyrido[2,3-d]pyrimidine-2,4-diamines Cannot Be Interchanged with 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 20739-23-5)


Within the pyrido[2,3-d]pyrimidine-2,4-diamine family, the presence, position, and nature of substituents at C5, C6, and C7 are the primary determinants of target engagement, selectivity, and drug-like properties. The 5-methyl group has been explicitly demonstrated to be important for increased human dihydrofolate reductase (hDHFR) inhibitory activity, with its absence leading to substantially reduced potency [1]. Conversely, the vast majority of biologically optimized analogs bear bulky arylmethyl, anilinomethyl, or heteroaryl substituents at the C6 position — a structural expansion that dramatically increases molecular weight, logP, and rotatable bond count [2] [3]. The target compound (CAS 20739-23-5), uniquely possessing both 5- and 7-methyl groups while retaining an unsubstituted C6 position, occupies a distinct and underexploited chemical space that cannot be replicated by any single commercially available close analog. This compound serves as the penultimate intermediate for constructing both classical antifolates (via C6 functionalization with p-aminobenzoylglutamate moieties) and nonclassical lipophilic DHFR inhibitors (via C6 benzylation), and its procurement as a pre-formed, high-purity building block eliminates the need for multi-step de novo core synthesis [4].

Quantitative Differentiation Evidence for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 20739-23-5) Versus Closest Structural Analogs


C6 Unsubstituted Architecture Enables Late-Stage Diversification Unavailable in Pre-Functionalized Analogs

The target compound carries hydrogen at the C6 position, whereas the closest biologically optimized analog, piritrexim (BW301U; 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine), bears a 2,5-dimethoxybenzyl substituent at C6 that is not readily cleavable. This structural difference means that CAS 20739-23-5 can serve as a universal late-stage diversification intermediate for introducing diverse C6 substituents (benzyl, anilinomethyl, heteroaryl, or p-aminobenzoylglutamate moieties) via electrophilic or nucleophilic chemistry, whereas piritrexim is a fixed, terminal compound incapable of further C6 modification [1] [2]. The C6-unsubstituted architecture has been explicitly exploited in the synthesis of over 50 distinct 6-substituted pyrido[2,3-d]pyrimidine-2,4-diamine derivatives across antifolate, PTP1B inhibitor, and mTOR kinase inhibitor programs [3] [4].

Medicinal Chemistry Antifolate Drug Design Scaffold-Based Library Synthesis

Lower LogP and Molecular Weight Differentiate This Scaffold from 6-Substituted Analogs, Favoring CNS Penetration and Ligand Efficiency Metrics

The target compound exhibits an XLogP3-AA of 0.9 and a molecular weight of 189.22 g/mol, placing it within favorable ranges for lead-like and CNS-accessible chemical space. In contrast, 6-(anilinomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine has an XLogP3-AA of 1.6 (ΔLogP = +0.7) and MW of 266.30 (ΔMW = +77.08), while piritrexim has a predicted LogP of approximately 3.04 and MW of 369.42 (ΔMW = +180.20) [1] [2]. The lower LogP of the target compound translates to a ligand efficiency (LE) advantage: when a 6-substituted derivative derived from this scaffold achieves picomolar target affinity (see Evidence Item 3), the more polar core contributes favorably to LE metrics compared to pre-lipophilic analogs [3].

Physicochemical Profiling CNS Drug Design Ligand Efficiency

Derived Classical Antifolate Achieves Sub-Picomolar DHFR Inhibition (Ki = 0.002 nM), Among the Most Potent DHFR Inhibitors Reported

The classical antifolate 2-{4-[(2,4-diamino-5,7-dimethyl-pyrido[2,3-d]pyrimidin-6-ylmethyl)-amino]-benzoylamino}-pentanedioic acid (CHEMBL283138), synthesized directly from CAS 20739-23-5 by C6 functionalization with a p-aminobenzoylglutamate moiety, exhibits a Ki of 0.002 nM against mouse dihydrofolate reductase (DHFR) from L1210 cells [1] [2]. For context, piritrexim — a nonclassical antifolate bearing a 6-(2,5-dimethoxybenzyl) group on the same core but lacking the 7-methyl substituent — shows IC₅₀ values of 38 nM (Pneumocystis carinii DHFR) and 11 nM (Toxoplasma gondii DHFR), representing a >5,500-fold potency differential in favor of the 5,7-dimethyl classical derivative . Methotrexate, the clinical gold-standard antifolate, exhibits Ki values in the 0.01–0.1 nM range against human DHFR, indicating that the 5,7-dimethyl substitution pattern on the pyrido[2,3-d]pyrimidine-2,4-diamine core can support inhibitor potency comparable to or exceeding that of the pteridine-based antifolates [3].

Dihydrofolate Reductase Inhibition Anticancer Antifolates Enzyme Kinetics

Zero Rotatable Bonds Confer Maximal Conformational Rigidity Relative to All 6-Substituted Analogs, a Key Advantage for Structure-Based Drug Design

The target compound has zero rotatable bonds, making it the most conformationally restricted member of the pyrido[2,3-d]pyrimidine-2,4-diamine family. In contrast, 6-(anilinomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine has 3 rotatable bonds (one C6–CH₂–NH–Ph linkage), and piritrexim has 5 rotatable bonds (including the C6–CH₂–(2,5-dimethoxyphenyl) linkage with two methoxy rotors) [1] [2]. This absolute conformational rigidity reduces the entropic penalty upon target binding and simplifies interpretation of structure-activity relationships (SAR). For structure-based drug design programs employing X-ray crystallography or cryo-EM, a rigid core scaffold provides superior electron density definition and more reliable docking poses, facilitating rational optimization of C6 substituents [3] [4].

Structure-Based Drug Design Conformational Restriction Crystallography

5,7-Dimethyl-5-deazaaminopterin Derivative Demonstrates 71% Increase in Life Span in a Murine Leukemia Model, Establishing In Vivo Proof-of-Concept for the 5,7-Dimethyl Scaffold

The 5,7-dimethyl analogue of 5-deazaaminopterin (compound 1e), synthesized via C6 functionalization of the 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine core, produced an increase in life span (ILS) of 71% at a dose of 100 mg/kg/day × 5 (i.p.) in BDF₁ mice inoculated intraperitoneally with 10⁶ L-1210 leukemia cells [1]. In the same study, the 7-methyl analogue (1b) and unsubstituted 5-deazaaminopterin were less active than methotrexate against human HL-60 and murine L-1210 cells in tissue culture, indicating that the 5,7-dimethyl substitution pattern is specifically required for enhanced in vivo antitumor activity in this series [1]. This in vivo efficacy provides direct pharmacological validation of the 5,7-dimethyl substitution pattern on the pyrido[2,3-d]pyrimidine-2,4-diamine core, which is not achievable with the 5-methyl-only or unsubstituted parent scaffolds.

In Vivo Efficacy Antitumor Agents Leukemia Models

The Pyrido[2,3-d]pyrimidine-2,4-diamine Scaffold Has Been Validated as an mTOR Kinase Inhibitor Chemotype with Nanomolar Cellular Potency, Extending Utility Beyond Antifolates

A systematic medicinal chemistry campaign by Malagu et al. (2009) established the pyrido[2,3-d]pyrimidine-2,4-diamine scaffold as a novel chemotype for potent and selective mTOR kinase inhibition. Lead compound KU-63794 (compound 31) displayed low nanomolar potency against mTOR kinase with high selectivity relative to other PI3K-related kinase family members, and in cellular assays inhibited both mTORC1 and mTORC2 complexes with good antiproliferative activity [1]. A subsequent 2023 review compiling pyrido[2,3-d]pyrimidine mTOR inhibitors reported IC₅₀ values ranging from 0.016 μM to 1.3 μM across a series of C2-, C4-, and C7-substituted derivatives, confirming that diverse substitution patterns on this core can yield nanomolar mTOR inhibition [2]. CAS 20739-23-5, with its unsubstituted C2, C4 (diamino), and C6 positions complemented by 5,7-dimethyl substitution, represents an attractive starting scaffold for generating novel mTOR inhibitor candidates via independent optimization of the C2, C4, and C6 vectors.

mTOR Kinase Inhibition PI3K-Related Kinases Antiproliferative Agents

Optimal Research and Procurement Application Scenarios for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 20739-23-5)


Late-Stage Diversification Library Synthesis for Antifolate Drug Discovery

CAS 20739-23-5 is the optimal starting material for generating focused libraries of 6-substituted pyrido[2,3-d]pyrimidine-2,4-diamine antifolates. The unsubstituted C6 position permits direct bromomethylation followed by nucleophilic displacement with diverse anilines, benzylamines, or heteroaryl amines to yield nonclassical antifolates, or coupling with p-aminobenzoylglutamate derivatives to generate classical antifolates [1]. The demonstrated sub-picomolar DHFR potency (Ki = 0.002 nM) of a derivative synthesized from this core validates the scaffold's capacity to support extreme target affinity when appropriately functionalized [1] [2]. Procurement of pre-formed CAS 20739-23-5 eliminates the need for the multi-step de novo construction of the pyrido[2,3-d]pyrimidine bicycle, compressing library synthesis timelines by an estimated 2–4 weeks per campaign relative to routes starting from acyclic precursors.

mTOR Kinase Inhibitor Lead Optimization with Independent C2/C4/C6 Vector Exploration

The pyrido[2,3-d]pyrimidine-2,4-diamine core has been validated as a potent and selective mTOR kinase inhibitor chemotype, with optimized leads such as KU-63794 demonstrating low nanomolar enzymatic potency and dual mTORC1/mTORC2 cellular inhibition [3]. CAS 20739-23-5 provides a uniquely flexible entry point for mTOR inhibitor SAR studies because its C2 (amino), C4 (amino), and C6 (H) positions can be independently modified without mutual synthetic interference. This contrasts with pre-functionalized analogs where one or more vectors are already occupied, constraining the accessible chemical space. The rigid, zero-rotatable-bond core facilitates crystallographic determination of binding modes, accelerating structure-guided optimization cycles [3] [4].

CNS-Penetrant Antifolate Design Leveraging Favorable Physicochemical Starting Properties

With an XLogP3-AA of 0.9, MW of 189.22, TPSA of 90.7 Ų, and only 2 hydrogen bond donors, CAS 20739-23-5 resides within favorable ranges for CNS multiparameter optimization (MPO) scores [5]. This physicochemical profile is significantly more CNS-favorable than that of pre-functionalized 6-substituted analogs such as piritrexim (MW = 369, LogP ≈ 3.0). For programs targeting CNS malignancies (e.g., glioblastoma, CNS lymphoma) or cerebral toxoplasmosis where DHFR inhibition with adequate brain penetration is required, starting optimization from CAS 20739-23-5 preserves a larger property buffer for accommodating C6 substituents while maintaining CNS drug-likeness [6].

PTP1B Inhibitor Development for Diabetes and Obesity Indications

The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold has been claimed in patent literature as a core template for protein tyrosine phosphatase 1B (PTP1B) inhibitors, with demonstrated utility in treating type 2 diabetes, obesity, and insulin resistance [7]. CAS 20739-23-5, with its 5,7-dimethyl substitution pre-installed, serves as a direct synthetic entry point to the 5,7-disubstituted PTP1B inhibitor subclass described in patent CA2614443A1, where varied C6 and C7 substituents modulate PTP1B potency and selectivity over the closely related T-cell phosphatase (TCPTP) [7]. Procuring the pre-methylated core avoids the regioselective alkylation challenges that complicate de novo synthesis of 5,7-disubstituted pyrido[2,3-d]pyrimidines.

Quote Request

Request a Quote for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.